4-Methoxycyclohexanol
Overview
Description
4-Methoxycyclohexanol is an organic compound with the chemical formula C7H14O2. It is a colorless to light yellow liquid with a special odor. This compound is soluble in many organic solvents, such as ethanol and ether, but only slightly soluble in water . It is widely used as an intermediate in the synthesis of other compounds in organic synthesis, particularly in the fields of medicine, pesticides, and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxycyclohexanol can be synthesized through a two-step reaction process :
Nucleophilic Addition Reaction: Cyclohexanone reacts with methanol to form 4-methoxycyclohexyl methanol.
Dehydration Reaction: 4-Methoxycyclohexyl methanol undergoes dehydration, often catalyzed by sulfuric acid, to produce this compound.
Industrial Production Methods
In industrial settings, this compound can be produced using hydrogen peroxide as an oxidizing agent and a molecular sieve supported phosphotungstic acid as a catalyst. This method involves continuous catalytic oxidation in a tubular reactor, followed by solvent extraction and desolvation . This process is environmentally friendly and cost-effective, avoiding the generation of hazardous waste and allowing for the reuse of the catalyst.
Chemical Reactions Analysis
Types of Reactions
4-Methoxycyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxycyclohexanone.
Reduction: It can be reduced to form cyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
Oxidation: 4-Methoxycyclohexanone.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
4-Methoxycyclohexanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxycyclohexanol involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions allow it to interact with different molecular targets and pathways, leading to the formation of various products with specific properties and functions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar in structure but lacks the methoxy group.
4-Methylcyclohexanol: Similar in structure but has a methyl group instead of a methoxy group.
4-Ethoxycyclohexanol: Similar in structure but has an ethoxy group instead of a methoxy group.
Uniqueness
4-Methoxycyclohexanol is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis, particularly for introducing methoxy groups into molecules .
Properties
IUPAC Name |
4-methoxycyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTGXSGDFZZZFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170994 | |
Record name | 4-Methoxycyclohexanol (cis,trans) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18068-06-9, 22188-02-9 | |
Record name | 4-Methoxycyclohexanol (cis,trans) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018068069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxycyclohexanol (cis,trans) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxycyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1s,4s)-4-methoxycyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does Attenuated Total Reflection Infrared (ATR-IR) spectroscopy provide about the interaction of 4-methoxycyclohexanol isomers with Raney nickel catalyst?
A: ATR-IR spectroscopy reveals crucial information about how this compound isomers interact with the Raney nickel catalyst surface [, ]. 2-Methoxyphenol (guaiacol) adopts a flat configuration on the catalyst, allowing strong interaction between its methoxy C-O bond and the surface. This facilitates demethoxylation, leading to phenol, which then hydrogenates to cyclohexanol. Conversely, 3- and 4-methoxyphenol exhibit a tilted adsorption geometry, favoring ring saturation and resulting in 3- and this compound as major products. This demonstrates the impact of positional isomerism on adsorption orientation and, consequently, the reaction pathway.
Q2: Can you explain the significance of activation entropy differences observed in the hydrogen-transfer reactions of this compound isomers?
A: The conversion of 2-methoxyphenol exhibits a lower activation entropy compared to its 3- and 4- isomers in the presence of Raney nickel catalyst and 2-propanol []. This difference stems from the distinct adsorption configurations revealed by ATR-IR spectroscopy. The flat adsorption of 2-methoxyphenol restricts its degrees of freedom on the catalyst surface, resulting in a lower entropy state compared to the more loosely bound, tilted configurations of the other isomers. This highlights the connection between adsorption geometry, activation entropy, and the observed reactivity patterns.
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